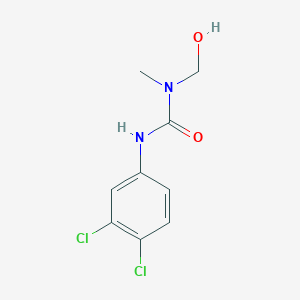
N'-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea is a synthetic organic compound characterized by the presence of dichlorophenyl, hydroxymethyl, and methylurea functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea typically involves the reaction of 3,4-dichloroaniline with formaldehyde and methyl isocyanate. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol to dissolve the reactants.
Catalyst: Acidic or basic catalysts to accelerate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:
Large-scale reactors: To handle bulk quantities of reactants.
Automated control systems: To maintain optimal reaction conditions.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, or alkoxides.
Major Products Formed
Oxidation products: Formyl or carboxyl derivatives.
Reduction products: Amines.
Substitution products: Compounds with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea has various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions or as a potential inhibitor.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate biological pathways.
Pathways: Affecting signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3,4-Dichlorophenyl)-N-methylurea
- N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)urea
- N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-ethylurea
Uniqueness
N’-(3,4-Dichlorophenyl)-N-(hydroxymethyl)-N-methylurea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles.
Propriétés
Numéro CAS |
76409-94-4 |
|---|---|
Formule moléculaire |
C9H10Cl2N2O2 |
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-1-(hydroxymethyl)-1-methylurea |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-13(5-14)9(15)12-6-2-3-7(10)8(11)4-6/h2-4,14H,5H2,1H3,(H,12,15) |
Clé InChI |
WPFGOONORLKKLK-UHFFFAOYSA-N |
SMILES canonique |
CN(CO)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14438033.png)
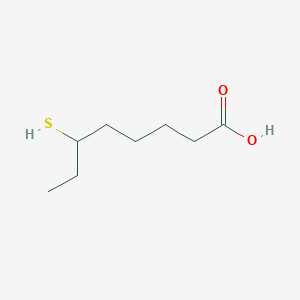
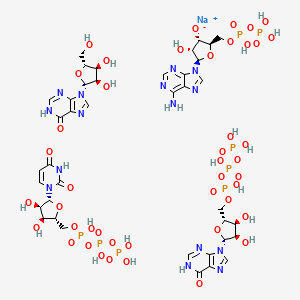
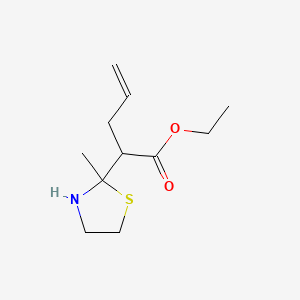
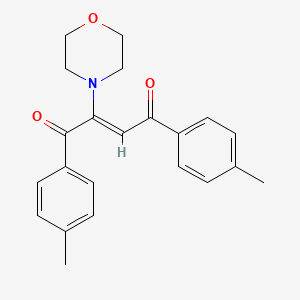

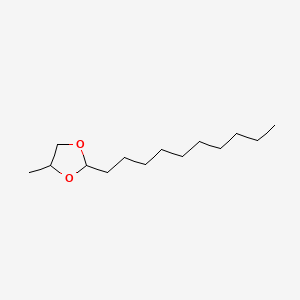
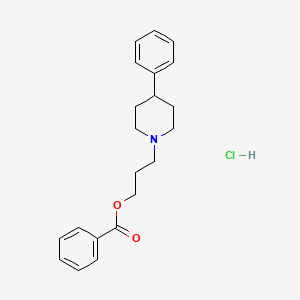
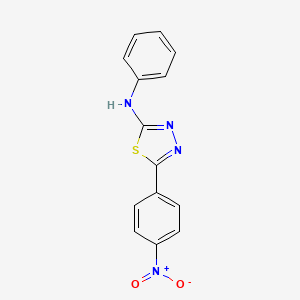
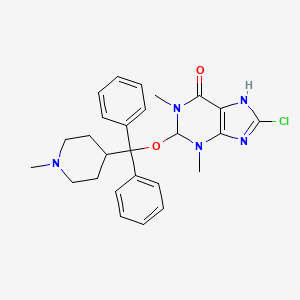
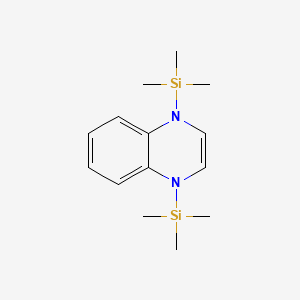

![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
